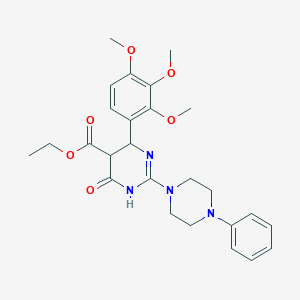![molecular formula C21H19N5O2 B264971 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one](/img/structure/B264971.png)
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one, also known as DMQX, is a synthetic compound that belongs to the class of quinazolinone derivatives. DMQX is known to be a potent antagonist of the ionotropic glutamate receptor, which is a type of receptor found in the central nervous system.
作用機序
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one acts as a competitive antagonist of the ionotropic glutamate receptor, which is a type of receptor found in the central nervous system. The ionotropic glutamate receptor is involved in the transmission of excitatory signals in the brain. This compound blocks the ionotropic glutamate receptor, which reduces the transmission of excitatory signals and leads to a decrease in neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to reduce the release of glutamate, which is an important neurotransmitter involved in the transmission of excitatory signals in the brain. This compound has also been shown to reduce the activity of the enzyme nitric oxide synthase, which is involved in the production of nitric oxide, a molecule that is involved in the regulation of blood flow and neuronal activity.
実験室実験の利点と制限
One advantage of using 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one in lab experiments is its potency as an antagonist of the ionotropic glutamate receptor. This compound has been shown to have a high affinity for the receptor, which allows for precise control of neuronal activity. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have a toxic effect on certain cell types, which may limit its use in certain experimental models.
将来の方向性
There are several future directions for the study of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one. One potential direction is the development of new derivatives of this compound that have improved potency and selectivity for the ionotropic glutamate receptor. Another potential direction is the study of the long-term effects of this compound on neuronal function and behavior. Finally, the potential therapeutic applications of this compound in various neurological disorders should be further explored in preclinical and clinical studies.
合成法
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one can be synthesized using a multi-step reaction process. The first step involves the synthesis of 4,6-dimethylquinazoline-2-amine, which is then reacted with 3-methoxybenzaldehyde to form 2-(3-methoxyphenyl)-4,6-dimethylquinazoline. The final step involves the reaction of 2-(3-methoxyphenyl)-4,6-dimethylquinazoline with ethyl cyanoacetate and sodium ethoxide to form this compound.
科学的研究の応用
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. This compound has been shown to have a potent anticonvulsant effect in animal models of epilepsy. In addition, this compound has been shown to improve motor function in animal models of Parkinson's disease and to have a neuroprotective effect in animal models of Alzheimer's disease.
特性
分子式 |
C21H19N5O2 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one |
InChI |
InChI=1S/C21H19N5O2/c1-12-7-8-17-16(9-12)13(2)22-20(23-17)26-21-24-18(11-19(27)25-21)14-5-4-6-15(10-14)28-3/h4-11H,1-3H3,(H2,22,23,24,25,26,27) |
InChIキー |
JYXQUDZVPBFYTP-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=O)C=C(N3)C4=CC(=CC=C4)OC)C |
SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C)NC3=NC(=O)C=C(N3)C4=CC(=CC=C4)OC |
正規SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=O)C=C(N3)C4=CC(=CC=C4)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 1-[1-(naphthalen-2-ylsulfonyl)prolyl]piperidine-4-carboxylate](/img/structure/B264903.png)
![2-[3-(4-fluorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B264906.png)
![N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B264908.png)
![N-{1-benzyl-2-oxo-2-[(2-pyridinylmethyl)amino]ethyl}-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B264910.png)
![7-(acetyloxy)-4-methyl-2-oxo-3-[2-oxo-2-(1,2,3,4-tetrahydro-1-naphthalenylamino)ethyl]-2H-chromen-8-yl acetate](/img/structure/B264914.png)
![6-chloro-7-hydroxy-4-methyl-3-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2H-chromen-2-one](/img/structure/B264917.png)
![5,6-dimethyl-3-[2-(4-morpholinyl)ethyl]-7-(1,3-thiazol-2-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B264919.png)
![4-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-3-methyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B264927.png)
![2-(2-chlorophenoxy)-N-(1-methyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)acetamide](/img/structure/B264930.png)
![Ethyl 6-(2-furyl)-4-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B264931.png)
![4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B264939.png)
![Ethyl 6-(4-methylphenyl)-4-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B264951.png)
![6-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidin-4-one](/img/structure/B264953.png)
